molecular formula C17H16O3 B1602115 Ethyl 4-(4-acetylphenyl)benzoate CAS No. 119838-61-8

Ethyl 4-(4-acetylphenyl)benzoate

Cat. No.: B1602115
CAS No.: 119838-61-8
M. Wt: 268.31 g/mol
InChI Key: JPRXSVQGASWWQE-UHFFFAOYSA-N
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Description

Ethyl 4’-acetyl-[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an ethyl ester group, an acetyl group, and a biphenyl structure. The biphenyl structure consists of two benzene rings connected by a single bond, which imparts unique chemical properties to the compound.

Scientific Research Applications

Ethyl 4’-acetyl-[1,1’-biphenyl]-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of liquid crystals and other advanced materials.

Safety and Hazards

The safety data sheet for similar compounds, such as 4-Acetylbiphenyl, indicates that it may cause skin and eye irritation, respiratory irritation, and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

Future Directions

The future directions for the study and application of Ethyl 4’-acetyl-[1,1’-biphenyl]-4-carboxylate and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. For instance, 4-Acetylbiphenyl has been used to study the inactivation of 7-ethoxy-4-trifluoromethylcoumarin O-deethylase activity by various arylalkynes . It may also be used in the synthesis of Schiffs base .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4’-acetyl-[1,1’-biphenyl]-4-carboxylate can be synthesized through various methods. One common synthetic route involves the reaction of 4’-hydroxyacetophenone with phenylboronic acid in the presence of a palladium catalyst. The reaction conditions typically include a base such as potassium carbonate and a solvent like ethanol. The resulting product is then esterified using ethyl chloroformate to obtain the final compound .

Industrial Production Methods

Industrial production of Ethyl 4’-acetyl-[1,1’-biphenyl]-4-carboxylate often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4’-acetyl-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are employed.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Halogenated biphenyl derivatives.

Comparison with Similar Compounds

Ethyl 4’-acetyl-[1,1’-biphenyl]-4-carboxylate can be compared with other biphenyl derivatives, such as:

Ethyl 4’-acetyl-[1,1’-biphenyl]-4-carboxylate stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-(4-acetylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-3-20-17(19)16-10-8-15(9-11-16)14-6-4-13(5-7-14)12(2)18/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRXSVQGASWWQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10559877
Record name Ethyl 4'-acetyl[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10559877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119838-61-8
Record name Ethyl 4'-acetyl[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10559877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
dppf
Quantity
0.05 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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